N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
Description
N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecane-2-carboxamide is a complex organic compound featuring a spirocyclic structure with a trifluoromethyl group
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N4O2/c1-2-24-8-3-13(22-24)11-21-15(25)23-7-4-14(17(18,19)20)16(12-23)5-9-26-10-6-16/h3,8,14H,2,4-7,9-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZDAWUHFGYBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)N2CCC(C3(C2)CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-ethylpyrazole ring, which can be achieved through the reaction of ethylhydrazine with a suitable diketone under acidic conditions.
Spirocyclic Core Construction: The spirocyclic core is constructed by reacting the pyrazole derivative with a lactone or lactam precursor under basic conditions to form the spirocyclic structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Final Coupling: The final step involves coupling the spirocyclic intermediate with a carboxamide derivative under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features, which can serve as a scaffold for the development of new molecules with desired properties. Its spirocyclic structure and trifluoromethyl group make it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules with specific functions.
Mechanism of Action
The mechanism by which N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability, while the spirocyclic structure may provide rigidity and specificity in target interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
- N-[(1-ethylpyrazol-3-yl)methyl]-5-(difluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
- N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-thioamide
Uniqueness
The uniqueness of N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide lies in its specific combination of a spirocyclic structure and a trifluoromethyl group. This combination can confer unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and development.
This detailed overview provides a comprehensive understanding of N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecane-2-carboxamide, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
